molecular formula C19H19N3O4 B2914470 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide CAS No. 897616-83-0

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide

Cat. No. B2914470
CAS RN: 897616-83-0
M. Wt: 353.378
InChI Key: YRXXEGCICSFMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide involves the inhibition of DNA synthesis and cell proliferation. This compound targets the DNA replication machinery and inhibits the activity of enzymes involved in DNA synthesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that this compound induces apoptosis (cell death) in cancer cells and inhibits the growth and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide in lab experiments is its potential therapeutic applications in cancer treatment. However, one of the limitations is the need for further studies to determine the optimal dosage and administration of this compound for maximum efficacy.

Future Directions

There are several future directions for the research and development of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide. One of the directions is the investigation of the potential use of this compound in combination with other anti-cancer drugs for enhanced efficacy. Another direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to determine the potential applications of this compound in other disease conditions.

Synthesis Methods

The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide has been reported in various scientific articles. One of the commonly used methods involves the reaction of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained through purification by column chromatography.

Scientific Research Applications

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. One of the major applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-7-8-22-16(9-11)20-12(2)17(19(22)24)21-18(23)13-5-6-14(25-3)15(10-13)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXXEGCICSFMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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